molecular formula C20H19N3O3 B11295242 2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone

2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11295242
M. Wt: 349.4 g/mol
InChI Key: GFSMNEZANIDFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The reaction is usually carried out in a NaOH-DMSO medium at ambient temperature, which facilitates the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature conditions will depend on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.

Mechanism of Action

The mechanism of action of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H19N3O3/c24-18(23-12-6-7-13-23)14-25-17-11-5-4-10-16(17)19-21-20(26-22-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2

InChI Key

GFSMNEZANIDFFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.